

Application Notes and Protocols for FPL-55712 Free Base

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Compound of Interest

Compound Name: FPL-55712 free base

Cat. No.: B1662943

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Introduction

FPL-55712 is a classical and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It was one of the first compounds identified to antagonize the effects of Slow-Reacting Substance of Anaphylaxis (SRS-A), which was later identified as a mixture of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). These lipid mediators are potent bronchoconstrictors and play a significant role in the pathophysiology of asthma and other inflammatory conditions. FPL-55712 is a valuable pharmacological tool for investigating the roles of cysteinyl leukotrienes in various biological systems, both in vitro and in vivo.

Data Presentation

The following tables summarize the experimental concentrations and potency of **FPL-55712 free base** in various experimental models.

Table 1: In Vitro Potency of FPL-55712

| Parameter | Agonist | Tissue/Preparation | Species | Value | Reference |
|-----------------|--|--------------------|------------|-------|-----------|
| pA ₂ | Leukotriene D ₄ (LTD ₄) | Isolated Trachea | Guinea Pig | 7.5 | [1] |

The pA_2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA_2 value indicates greater potency.

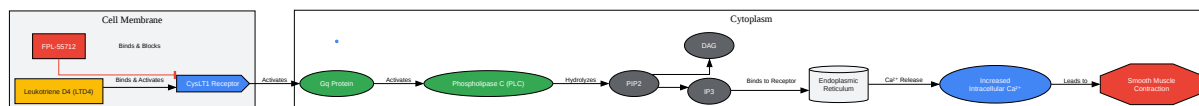
Table 2: In Vivo Potency of FPL-55712

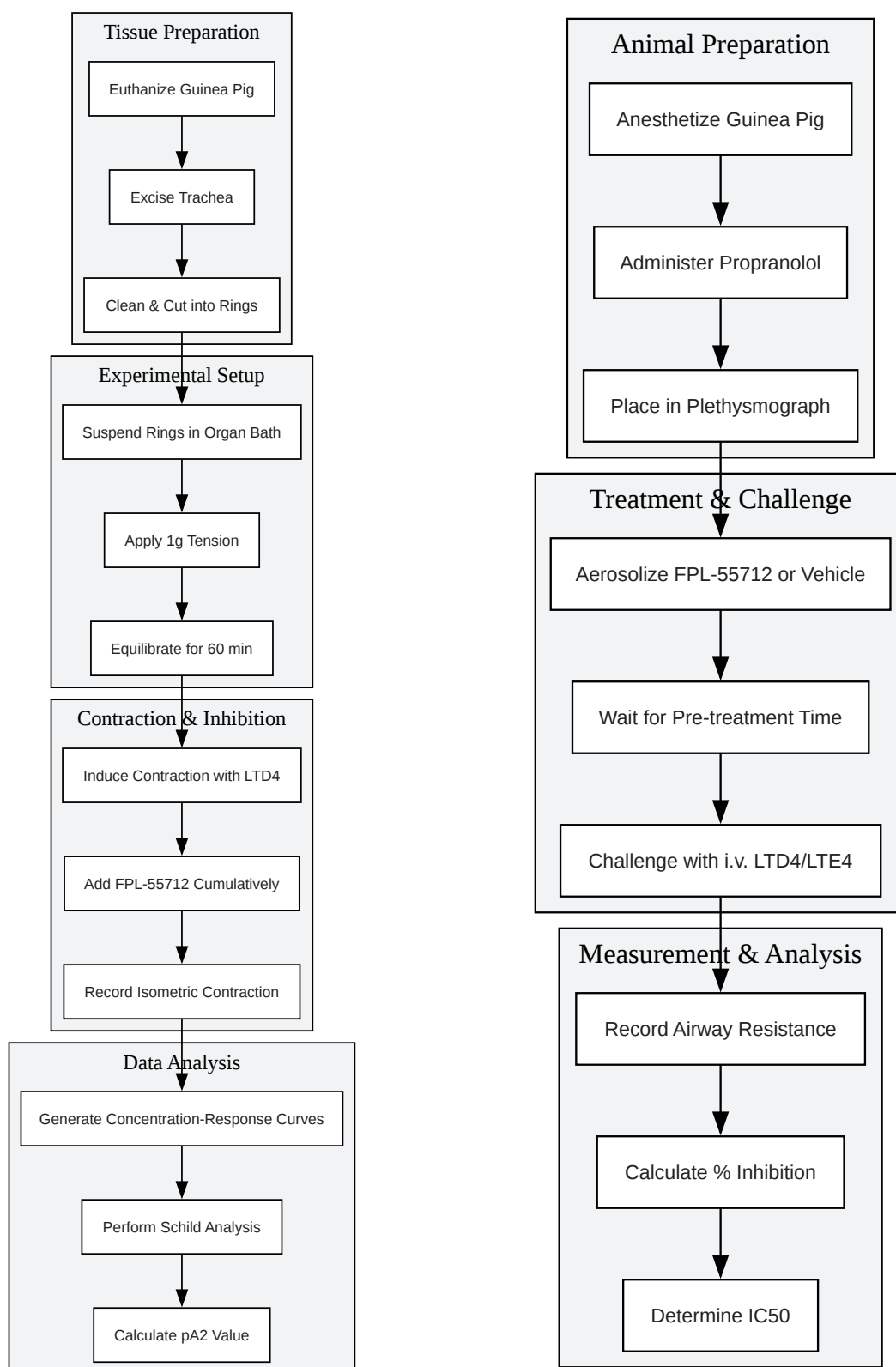
| Parameter | Agonist | Assay | Species | Value (% Aerosol Conc.) | Reference |
|------------------|--|---------------------|------------|-------------------------|---------------------|
| IC ₅₀ | Leukotriene D ₄ (LTD ₄) | Bronchoconstriction | Guinea Pig | 0.5% | [2] |
| IC ₅₀ | Leukotriene E ₄ (LTE ₄) | Bronchoconstriction | Guinea Pig | 0.8% | [2] |

The IC₅₀ (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. In this in vivo study, it represents the aerosol concentration that caused a 50% inhibition of the bronchoconstrictor response.

Signaling Pathway

The cysteinyl leukotrienes exert their effects by binding to CysLT receptors, which are G-protein coupled receptors. FPL-55712 is a selective antagonist of the CysLT1 receptor. The binding of agonists like LTD₄ to the CysLT1 receptor primarily activates the Gq signaling pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.





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References

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- To cite this document: BenchChem. [Application Notes and Protocols for FPL-55712 Free Base]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662943#fpl-55712-free-base-experimental-concentrations]

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